4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole
Overview
Description
4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole is a heterocyclic compound that features an oxazole ring substituted with diphenyl groups at positions 4 and 5, and an N-ethyl-N-(2-hydroxyethyl)amino group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-aminophenol with benzoyl chloride to form 2-benzoylaminophenol, which is then cyclized to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydrooxazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-2-oxazole: Lacks the N-ethyl-N-(2-hydroxyethyl)amino group, making it less versatile in certain applications.
2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole: Lacks the diphenyl groups, which may affect its stability and reactivity.
Uniqueness
4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole is unique due to the combination of its oxazole ring, diphenyl groups, and N-ethyl-N-(2-hydroxyethyl)amino group. This combination imparts specific structural and electronic properties that make it suitable for a wide range of applications, from medicinal chemistry to materials science.
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)-ethylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-21(13-14-22)19-20-17(15-9-5-3-6-10-15)18(23-19)16-11-7-4-8-12-16/h3-12,22H,2,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMDCTFFGDILDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174501 | |
Record name | Oxazole, 4,5-diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20503-79-1 | |
Record name | 2-[(4,5-Diphenyl-2-oxazolyl)ethylamino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20503-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazole, 4,5-diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020503791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazole, 4,5-diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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